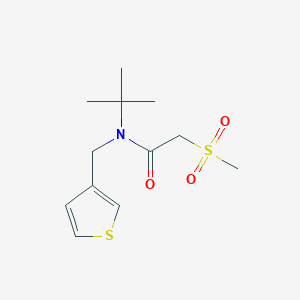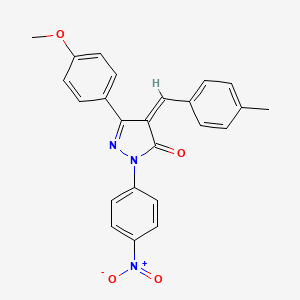![molecular formula C15H18N2O3 B5377354 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine](/img/structure/B5377354.png)
2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine, also known as MNAp, is a chemical compound that has gained significant attention in the field of scientific research. It is a piperidine derivative that has been synthesized and studied for its potential applications in various fields such as pharmacology, biochemistry, and physiology.
Wirkmechanismus
The mechanism of action of 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine is not fully understood, but it is believed to act through the inhibition of oxidative stress and inflammation. 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage. Additionally, 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage. Additionally, 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine has also been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine in lab experiments is its stability and ease of synthesis. 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine is a stable compound that can be synthesized in large quantities with high purity. Additionally, 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine has been shown to have low toxicity in animal models, making it a safe compound to use in lab experiments. However, one of the limitations of using 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine. One direction is to further investigate its potential use as a neuroprotective agent in animal models of neurodegenerative diseases. Another direction is to study its potential use as an anti-inflammatory agent in animal models of inflammatory diseases. Additionally, further research is needed to elucidate the mechanism of action of 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine and to identify its molecular targets. Finally, the development of more water-soluble derivatives of 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine could improve its efficacy in vivo.
Synthesemethoden
The synthesis of 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine involves the reaction of 2-methylpiperidine with 3-(2-nitrophenyl)acrylic acid under controlled conditions. The reaction yields a yellow crystalline solid, which is further purified by recrystallization. The purity of the synthesized 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine has been studied for its potential applications in various fields of scientific research. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro. Additionally, 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine has been shown to have anticancer properties, as it induces apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
(E)-1-(2-methylpiperidin-1-yl)-3-(2-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-12-6-4-5-11-16(12)15(18)10-9-13-7-2-3-8-14(13)17(19)20/h2-3,7-10,12H,4-6,11H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXODCDXITBQPQH-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCN1C(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[2-(4-morpholinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5377281.png)


![4-[4-(2-furylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5377313.png)
![{1'-[(3,5-dimethoxyphenyl)acetyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B5377315.png)
![2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5377323.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanecarboxamide](/img/structure/B5377327.png)
![5-hydroxy-7-[2-(4-methylphenyl)-2-oxoethoxy]-2-phenyl-4H-chromen-4-one](/img/structure/B5377330.png)
![[4-({methyl[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)tetrahydro-2H-pyran-4-yl]methanol](/img/structure/B5377335.png)
![2-[(2-chlorobenzyl)thio]-6-(ethylsulfonyl)-1,3-benzoxazole](/img/structure/B5377343.png)

![2-(acetylamino)-N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}acetamide](/img/structure/B5377356.png)
![6-[(diethylamino)methyl]-N-(2-hydroxypyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5377362.png)
![(4R)-N-ethyl-4-{4-[4-(1-pyrrolidinylmethyl)phenyl]-1H-1,2,3-triazol-1-yl}-L-prolinamide dihydrochloride](/img/structure/B5377368.png)